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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal work of Michael J. S. Dewar and his collaborators
in the late 1950s and early 1960s, which laid the foundation for the field of boron-nitrogen (BN)
containing aromatic compounds. These pioneering studies demonstrated the isoelectronic and
isosteric relationship between a C=C bond and a B-N group, opening a new frontier in
heterocyclic chemistry with significant implications for materials science and drug development.
This document provides a detailed overview of the initial syntheses of key BN-aromatic
systems, including experimental protocols and quantitative data, presented in a format
amenable to contemporary research standards.

Synthesis of 10,9-Borazarophenanthrene
Derivatives

One of the earliest successes in Dewar's exploration of BN-aromatics was the synthesis of the
10,9-borazarophenanthrene system, an isostere of phenanthrene. The general approach
involved the cyclization of an aminobiphenyl derivative followed by functionalization at the
boron center.

General Synthetic Pathway

The synthesis commences with the formation of a B-N bond through the reaction of 2-
aminobiphenyl with a boron trihalide, followed by cyclization. The resulting B-halo-10,9-
borazarophenanthrene can then be converted to a variety of derivatives.
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Figure 1: Synthetic pathway to 10,9-borazarophenanthrene derivatives.

Experimental Protocols

Synthesis of 10-Chloro-10,9-borazarophenanthrene: A solution of 2-aminobiphenyl in an inert
solvent (e.g., benzene) is treated with an equimolar amount of boron trichloride at room
temperature. The resulting intermediate, 2-(dichloroboryl)aminobiphenyl, is then heated at
reflux to effect cyclization, yielding 10-chloro-10,9-borazarophenanthrene.

Synthesis of 10-Hydroxy-10,9-borazarophenanthrene: The 10-chloro derivative is carefully
hydrolyzed with water or aqueous base to afford 10-hydroxy-10,9-borazarophenanthrene.

Synthesis of 10-Alkyl/Aryl-10,9-borazarophenanthrene: Treatment of 10-chloro-10,9-
borazarophenanthrene with a Grignard reagent (e.g., methylmagnesium iodide or
phenylmagnesium bromide) in an ethereal solvent provides the corresponding 10-alkyl or 10-
aryl derivative.

Synthesis of 10,9-Borazarophenanthrene: The parent 10,9-borazarophenanthrene can be
obtained by the reduction of 10-hydroxy-10,9-borazarophenanthrene with a reducing agent
such as lithium aluminum hydride.

Quantitative Data
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The following table summarizes the reported yields for the synthesis of various 10,9-

borazarophenanthrene derivatives as described in Dewar's early work.

Compound Starting Material Reagents Yield (%)
10-Chloro-10,9-

borazarophenanthren 2-Aminobiphenyl BCls Good
e

10-Hydroxy-10,9- 10-Chloro-10,9-

borazarophenanthren borazarophenanthren H20 Good
e e

10-Methyl-10,9- 10-Chloro-10,9-

borazarophenanthren borazarophenanthren CHsMgl Good
e e

10-Phenyl-10,9- 10-Chloro-10,9-

borazarophenanthren borazarophenanthren CeHsMgBr Good
e e

10,9- 10-Hydroxy-10,9-

Borazarophenanthren borazarophenanthren LiAIHa Good
e e

Note: The original publications often reported qualitative yields (e.g., "good" or "quantitative”)
rather than specific percentages.

Synthesis of 2,1-Borazaronaphthalene Derivatives

Dewar's group also pioneered the synthesis of the 2,1-borazaronaphthalene system, an
isostere of naphthalene. The synthetic strategy is analogous to that of the
borazarophenanthrene series, starting from a substituted aminostyrene.

General Synthetic Pathway

The synthesis involves the reaction of 2-amino-trans-stilbene with boron trichloride, followed by
cyclization and subsequent functionalization at the boron atom.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Products
StartingMaterials | | nermediates = ——————Fyaoss 2-Hydroxy-2,1-borazaronaphthalene |—reduction (LiAlHa) (z‘ (pammmmpound))
RRRRRR e N\ Cyelzation (Heay
Ibene |Reacton i Adduct 2Chioro-2,1
I S Grignard Reagent (RMgX) :}
Boron Trichloride (BCI3) ,é

Click to download full resolution via product page

Figure 2: Synthetic pathway to 2,1-borazaronaphthalene derivatives.

Experimental Protocols

Synthesis of 2-Chloro-2,1-borazaronaphthalene: 2-Amino-trans-stilbene is reacted with boron
trichloride in an inert solvent. The resulting adduct is heated to induce cyclization and
elimination of hydrogen chloride, affording 2-chloro-2,1-borazaronaphthalene.

Synthesis of 2-Hydroxy-2,1-borazaronaphthalene: Hydrolysis of the 2-chloro derivative yields 2-
hydroxy-2,1-borazaronaphthalene.

Synthesis of 2-Alkyl/Aryl-2,1-borazaronaphthalene: Reaction of 2-chloro-2,1-
borazaronaphthalene with a suitable Grignard reagent provides the corresponding 2-
substituted derivatives.

Synthesis of 2,1-Borazaronaphthalene: The parent 2,1-borazaronaphthalene is obtained via the
reduction of 2-hydroxy-2,1-borazaronaphthalene with lithium aluminum hydride.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 2,1-
borazaronaphthalene derivatives from Dewar's initial studies.
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Compound Starting Material Reagents Yield (%)
2-Chloro-2,1- 2-Amino-trans-
, BCls Good

borazaronaphthalene stilbene
2-Hydroxy-2,1- 2-Chloro-2,1-

H20 Good
borazaronaphthalene borazaronaphthalene
2-Methyl-2,1- 2-Chloro-2,1-

CHsMgl Good
borazaronaphthalene borazaronaphthalene
2-Phenyl-2,1- 2-Chloro-2,1-

CesHsMgBr Good
borazaronaphthalene borazaronaphthalene
2,1- 2-Hydroxy-2,1- ]

LiAIHa Good
Borazaronaphthalene borazaronaphthalene

Dehydrogenation Route to 10,9-
Borazaronaphthalene

An alternative and significant route to a BN-naphthalene isomer was the dehydrogenation of a
saturated precursor, 9-aza-10-boradecalin. This method provided strong evidence for the
aromatic stability of the resulting 10,9-borazaronaphthalene.

Synthetic Workflow

[High Temperature]

[9-Aza-10-boradecalin] [Dehydrogenation Catalyst (e.g., Pd/CD

{10,9—Borazaronaphtha|ene]<
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Dehydrogenation

Figure 3: Dehydrogenation of 9-aza-10-boradecalin.

Experimental Protocol
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9-Aza-10-boradecalin is heated with a dehydrogenation catalyst, such as palladium on carbon
(Pd/C), at elevated temperatures (e.g., >200 °C) to yield 10,9-borazaronaphthalene. The
product can be purified by sublimation.

Suantitative [

Product Starting Material Conditions Yield (%)
10,9-
9-Aza-10-boradecalin Pd/C, Heat Not specified
Borazaronaphthalene
Conclusion

The initial syntheses of BN-containing aromatics by M. J. S. Dewar and his team were
landmark achievements that established a new class of heteroaromatic compounds. The
methodologies they developed, centered around the cyclization of aminobiphenyl and
aminostilbene derivatives and the dehydrogenation of saturated precursors, provided the first
access to these novel molecular architectures. While the early reports often lacked precise
guantitative data by modern standards, they unequivocally demonstrated the viability of
synthesizing stable aromatic systems in which a C=C unit is replaced by a B-N group. This
foundational work has inspired decades of research into the synthesis, properties, and
applications of BN-aromatics, a field that continues to be of great interest to the scientific
community.

 To cite this document: BenchChem. [The Genesis of BN Aromatics: A Technical Guide to
Dewar's Pioneering Syntheses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258123#dewar-s-initial-synthesis-of-bn-containing-
aromatics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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